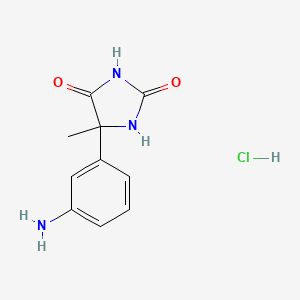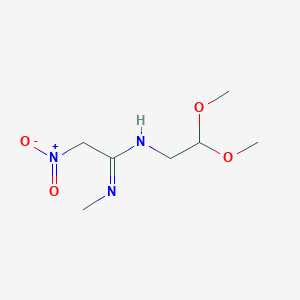![molecular formula C19H17FN2O2S2 B2814030 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034548-39-3](/img/structure/B2814030.png)
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound with significant applications in various fields. Its unique structure combines a bithiophene group with an oxalamide framework, making it an intriguing subject for research in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple synthetic steps:
Bithiophene Synthesis: : The first step involves synthesizing the bithiophene moiety through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Fluorobenzylation: : Introduction of the 4-fluorobenzyl group is achieved using nucleophilic substitution reactions.
Oxalamide Formation: : The final step involves forming the oxalamide linkage through a condensation reaction between an amine derivative of bithiophene and an oxalyl chloride derivative of 4-fluorobenzylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve large-scale reactors with automated control of reaction conditions, such as temperature and pH, to optimize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: : Reduction reactions may target the oxalamide group, leading to the formation of amine derivatives.
Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Common reducing agents include lithium aluminium hydride and sodium borohydride.
Solvents: : Solvents such as dichloromethane, ethanol, and acetonitrile are often used, depending on the specific reaction.
Major Products Formed
Oxidation Products: : Oxidized thiophene derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Various substituted derivatives depending on the nucleophiles used.
Applications De Recherche Scientifique
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide finds applications in several scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Explored for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with specific biological targets.
Industry: : Utilized in the development of materials, such as conductive polymers and advanced coatings.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The bithiophene group may facilitate binding to proteins or nucleic acids, while the oxalamide linkage provides a stable scaffold. The fluorobenzyl group enhances lipophilicity, aiding in cellular uptake and membrane permeability. Specific molecular targets might include enzymes involved in oxidative stress responses or signaling pathways associated with cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-ethyl-N2-(4-fluorobenzyl)oxalamide: : Similar structure but lacks the bithiophene moiety.
N1-(2-thienyl)ethyl-N2-(4-fluorobenzyl)oxalamide: : Contains a single thiophene ring instead of a bithiophene.
N1-(2-phenylethyl)-N2-(4-fluorobenzyl)oxalamide: : Contains a phenyl ring instead of the bithiophene group.
Uniqueness
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide's uniqueness lies in its bithiophene core, which imparts distinct electronic and structural properties. This feature enhances its potential for various applications compared to similar compounds lacking the bithiophene group.
This compound is a multifaceted compound with significant potential in research and industrial applications. Its synthesis, reactivity, and applications highlight its importance in advancing scientific knowledge and technological innovation.
Propriétés
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c20-15-3-1-13(2-4-15)11-22-19(24)18(23)21-9-7-16-5-6-17(26-16)14-8-10-25-12-14/h1-6,8,10,12H,7,9,11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKNQUOEUWQZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)


![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)
![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)

![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B2813961.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2,4-dimethoxybenzamide](/img/structure/B2813966.png)


![5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2813970.png)
